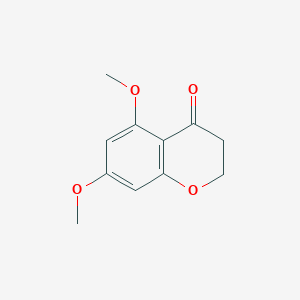

5,7-Dimethoxychroman-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

5,7-dimethoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDATLYQNQGRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CCO2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509595 | |

| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54107-66-3 | |

| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,7 Dimethoxychroman 4 One

Established Synthetic Routes to 5,7-Dimethoxychroman-4-one and its Precursors

The synthesis of this compound and its precursors has been approached through several methodologies, often tailored to achieve high yields and efficiency. Key strategies involve the construction of the chromanone ring system from acyclic precursors.

Utilization of Ethanones and N,N-dimethylformamide Dimethyl Acetal (B89532)

A prevalent method for the synthesis of chroman-4-ones, including this compound, involves the reaction of substituted 2-hydroxyacetophenones with N,N-dimethylformamide dimethyl acetal (DMFDMA). nih.goviu.edumdpi.com This approach is a cornerstone in building the heterocyclic ring of the chromanone.

The synthesis typically begins with a substituted ethanone, such as 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone. heteroletters.org This starting material is treated with DMFDMA in a suitable solvent like toluene (B28343) and heated. nih.govmdpi.com This reaction leads to the formation of an intermediate enaminone. Subsequent treatment with an acid, such as hydrochloric acid, induces cyclization to form the corresponding 4H-chromen-4-one (chromone) derivative. nih.govmdpi.com

For instance, the reaction of 1-(4-(benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone (B3120053) with N,N-dimethylformamide dimethyl acetal in toluene at 80°C, followed by acid-catalyzed cyclization, yields 7-(benzyloxy)-5,6-dimethoxy-4H-chromen-4-one in high yield. nih.govmdpi.com

Catalytic Hydrogenation in Synthesis Pathways

Catalytic hydrogenation is a crucial step in the synthesis of this compound from its corresponding chromone (B188151) precursor. nih.goviu.edumdpi.com The carbon-carbon double bond in the pyrone ring of the chromone is selectively reduced to afford the saturated chroman-4-one skeleton. researchgate.net

This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.goviu.eduacs.org The reaction is generally performed in a solvent like methanol (B129727) at room temperature. iu.edu This method is highly efficient, often providing the desired chroman-4-one in excellent yields. iu.edusemanticscholar.org For example, 5,7,8-trimethoxy-4H-chromen-4-one can be hydrogenated using 10% Pd/C in methanol to produce 5,7,8-trimethoxychroman-4-one in 92% yield. acs.org

While catalytic hydrogenation is effective for the reduction of the C2-C3 double bond of the chromone, controlling the conditions is important to avoid over-reduction of the ketone functionality to a hydroxyl group, which would yield a chromanol. mdpi.comresearchgate.net

This compound as a Key Intermediate in the Synthesis of Complex Molecules

The strategic placement of the methoxy (B1213986) groups and the reactive ketone functionality make this compound a valuable building block for the synthesis of more elaborate molecules, most notably homoisoflavonoids.

Synthesis of Homoisoflavonoids (e.g., Cremastranone Analogs, SH66)

This compound serves as a key intermediate in the synthesis of homoisoflavonoids, a class of natural products with interesting biological activities. nih.goviupui.edu One notable example is the synthesis of cremastranone and its analogs, which have shown anti-angiogenic properties. nih.govmdpi.com

The synthesis of these complex molecules involves an Aldol condensation reaction between this compound and a substituted benzaldehyde (B42025). nih.goviu.edu This is followed by catalytic hydrogenation to reduce the resulting benzylidene double bond. nih.govmdpi.com For example, to synthesize homoisoflavanone analogs, this compound is reacted with an appropriate arylaldehyde under acidic conditions to form a 3-benzylidene-4-chromanone. nih.gov Subsequent catalytic hydrogenation of this intermediate yields the desired 3-benzyl-4-chromanone, the core structure of many homoisoflavonoids. nih.govmdpi.com

Aldol Condensation Reactions for Derivatization

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that is extensively used to derivatize the this compound skeleton. wikipedia.orgmagritek.comnumberanalytics.com This reaction typically involves the base- or acid-catalyzed reaction of the chromanone with an aldehyde or ketone. wikipedia.org

In the context of homoisoflavonoid synthesis, the α-carbon to the ketone in this compound is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a benzaldehyde derivative. nih.govmdpi.com This reaction, often catalyzed by an acid like p-toluenesulfonic acid in a solvent such as benzene (B151609), results in the formation of a β-hydroxy ketone, which readily dehydrates to form an α,β-unsaturated ketone, specifically a 3-benzylidene-5,7-dimethoxychroman-4-one. iu.edumdpi.com The choice of the benzaldehyde allows for the introduction of various substituents on the B-ring of the resulting homoisoflavonoid.

Derivatization Strategies and Functionalization of the Chroman-4-one Skeleton

Beyond its use in homoisoflavonoid synthesis, the this compound scaffold can be further functionalized to create a diverse range of derivatives. These modifications can be used to explore structure-activity relationships and develop novel compounds with specific biological targets.

Derivatization strategies can target different positions of the chroman-4-one skeleton. The aromatic A-ring can be modified by demethylation or introduction of other substituents, although this is less common once the 5,7-dimethoxy pattern is established. The most common site for derivatization is the C3 position via reactions like the Aldol condensation as previously discussed. nih.govmdpi.com

Further transformations of the Aldol products can lead to a variety of structures. For instance, the exocyclic double bond of the 3-benzylidene-5,7-dimethoxychroman-4-one can be subjected to various reactions. Catalytic hydrogenation, as mentioned, leads to homoisoflavanones. nih.govmdpi.com Other modifications could potentially include epoxidation or dihydroxylation to introduce further functionality.

Additionally, the ketone at the C4 position can be a handle for derivatization. For example, it can be reduced to a hydroxyl group to form the corresponding chromanol, or it could potentially react with organometallic reagents to introduce new carbon substituents at the C4 position. acs.org The development of derivatization strategies is crucial for creating libraries of compounds for biological screening and for the synthesis of complex natural products. scispace.comspectroscopyonline.comddtjournal.com

Modifications at the 2-, 3-, 6-, and 8-Positions

The this compound nucleus can be strategically functionalized at several key positions to generate a library of analogues. These modifications are crucial for structure-activity relationship studies and for mimicking the structures of naturally occurring compounds.

Modifications at the 3-Position: A common and effective modification involves an Aldol condensation at the 3-position. This reaction is typically carried out between the chroman-4-one and various aromatic aldehydes. For instance, the reaction of a 5,7-disubstituted chroman-4-one with an appropriate arylaldehyde under acidic conditions, such as using p-toluenesulfonic acid in benzene, yields 3-benzylidene-chroman-4-ones. nih.gov Subsequent catalytic hydrogenation of the exocyclic double bond of the 3-benzylidene group, often using palladium on carbon (Pd/C) under a hydrogen atmosphere, leads to the corresponding 3-benzyl-chroman-4-ones. nih.gov This two-step sequence is a foundational strategy for the synthesis of homoisoflavonoids.

Further functionalization at the 3-position can be achieved to introduce other substituents like acetate, amine, or bromine, expanding the chemical diversity of the resulting chromone derivatives. nih.gov

Modifications at the Aromatic Ring (6- and 8-Positions): While the starting material is this compound, related syntheses highlight the possibility of introducing substituents at the 6- and 8-positions of the chroman core. For example, in the synthesis of certain isoflavones, a 6-(3-methylbut-2-enyl) group and its 8-isomer have been introduced. researchgate.net The synthesis of 2,3,6,8-tetrasubstituted chromones from 4-chromanone (B43037) precursors has also been reported, indicating that these positions are accessible for chemical modification. nih.gov These transformations often involve electrophilic substitution reactions on the electron-rich aromatic ring.

Modifications at the 2-Position: The introduction of alkyl groups at the 2-position is a key transformation. A base-promoted condensation between a 2-hydroxyacetophenone (B1195853) and an aliphatic aldehyde can efficiently produce 2-alkyl-substituted 4-chromanones. nih.gov This method, often enhanced by microwave heating, provides a direct route to derivatives functionalized at the C-2 position. nih.gov

A summary of representative transformations is presented below:

| Starting Material | Reagents and Conditions | Position(s) Modified | Product Type |

| This compound | Arylaldehyde, p-TsOH, Benzene, reflux | 3 | (E)-3-Benzylidene-5,7-dimethoxychroman-4-one |

| (E)-3-Benzylidene-5,7-dimethoxychroman-4-one | H₂, 10% Pd/C, MeOH | 3 | 3-Benzyl-5,7-dimethoxychroman-4-one |

| 2-Hydroxyacetophenone derivative | Aliphatic aldehyde, Diisopropylamine (B44863), EtOH, 170°C (Microwave) | 2 | 2-Alkyl-substituted-4-chromanone |

Incorporation into Spirocyclic Systems (e.g., Spiropyrrolidines)

The chroman-4-one framework can be elaborated into more complex molecular architectures, such as spirocyclic systems. Spiropyrrolidines, in particular, are an important class of N-containing heterocycles that can be synthesized from chroman-4-one derivatives. nih.govmdpi.com

The primary synthetic route to these spiro compounds is a multicomponent 1,3-dipolar cycloaddition reaction. nih.govmdpi.com This reaction typically involves three components:

An exocyclic α,β-unsaturated ketone (a dipolarophile), which is derived from a chroman-4-one.

An amino acid (such as glycine (B1666218) or tyrosine).

A ketone or a 1,2-diketone (like isatin (B1672199) or acenaphthenequinone). nih.gov

The key intermediate in this process is an azomethine ylide, which is generated in situ from the condensation of the amino acid and the ketone component. nih.govmdpi.com This ylide then undergoes a [3+2] cycloaddition reaction with the double bond of the chroman-4-one-derived dipolarophile.

The synthesis of the required dipolarophile, an arylidene chroman-4-one, is achieved through a base- or acid-catalyzed Aldol condensation of this compound with an appropriate aldehyde. This step introduces the exocyclic double bond necessary for the subsequent cycloaddition.

Preparation of the Dipolarophile: Condensation of this compound with an aldehyde to form an exocyclic arylidene derivative.

In situ Generation of Azomethine Ylide: Reaction between an amino acid and a suitable ketone.

1,3-Dipolar Cycloaddition: The ylide reacts with the arylidene chroman-4-one to form the spiropyrrolidine ring system, where the C3 of the chroman-4-one becomes the spiro center. nih.gov

This modular approach allows for the generation of a diverse library of spiropyrrolidines by varying the aldehyde, amino acid, and ketone components. ua.eswhiterose.ac.uk

| Reactant 1 (Dipolarophile precursor) | Reactant 2 (Ylide precursor 1) | Reactant 3 (Ylide precursor 2) | Key Reaction Type | Product |

| Arylidene chroman-4-one | Glycine ethyl ester | Isatin derivative | 1,3-Dipolar Cycloaddition | Spiro[indoline-3,2'-pyrrolidine]-chroman-4-one derivative |

| Arylidene chroman-4-one | Glycine ethyl ester | Acenaphthenequinone | 1,3-Dipolar Cycloaddition | Spiro[acenaphthylene-1,2'-pyrrolidine]-chroman-4-one derivative |

Preparation of Functionalized 2-Alkyl Substituted Chroman-4-one Derivatives

The synthesis of 2-alkyl substituted chroman-4-ones is a significant area of research, providing access to a class of compounds with diverse functionalities. A highly effective method for this transformation is the base-promoted condensation of 2-hydroxyacetophenones with aliphatic aldehydes. nih.gov

This reaction can be optimized using microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating methods. nih.gov For example, reacting a substituted 2-hydroxyacetophenone with an aliphatic aldehyde in the presence of a base like diisopropylamine in ethanol (B145695) at 170 °C for one hour under microwave conditions can afford 2-alkyl-substituted 4-chromanones in moderate to high yields (43-88%). nih.gov

The general scheme for this synthesis starting from a precursor to this compound, such as 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, is outlined below.

| 2-Hydroxyacetophenone Derivative | Aliphatic Aldehyde | Catalyst/Base | Conditions | Product | Yield Range |

| 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone | R-CHO | Diisopropylamine | EtOH, 170 °C, 1h, Microwave | 2-Alkyl-5,7-dimethoxychroman-4-one | 43-88% nih.gov |

Once the 2-alkyl-4-chromanone scaffold is in place, it can be further modified. These subsequent transformations can introduce additional functional groups at other positions on the chromone ring, leading to highly functionalized derivatives. nih.gov This highlights the utility of the initial 2-alkylation as a key step in a broader synthetic strategy aimed at producing complex chroman-4-one-based molecules.

Biological Activities and Pharmacological Potentials of 5,7 Dimethoxychroman 4 One and Its Derivatives

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. Certain derivatives of 5,7-Dimethoxychroman-4-one have demonstrated a notable capacity to mitigate oxidative stress through various mechanisms.

A key measure of antioxidant potential is the ability of a compound to neutralize free radicals. A methoxy-flavone derivative, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, has shown significant efficacy in this area. nih.govnih.gov In laboratory studies, this compound, isolated from the mangrove species Bruguiera gymnorrhiza, displayed considerable scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical, a widely used method for evaluating antioxidant properties. nih.govnih.gov At the tested concentration, it achieved a 40% inhibition of the DPPH radical. nih.govnih.gov

Further analysis of this derivative revealed a substantial Oxygen Radical Absorption Capacity (ORAC), which assesses antioxidant capacity against peroxyl radicals. nih.gov The calculated ORAC value for the compound was 4, a value considered comparable to well-known antioxidants like quercetin (B1663063) and ascorbic acid. nih.gov The compound also demonstrated Ferric Reducing Antioxidant Power (FRAP), indicating its ability to reduce oxidants. nih.gov This multi-faceted radical scavenging capability highlights the potential of such derivatives to function as potent antioxidants. nih.govnih.gov

Table 1: Free Radical Scavenging Activity of 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one

| Assay | Result | Source |

|---|---|---|

| DPPH Radical Inhibition | 40% at tested concentration | nih.govnih.gov |

Beyond directly scavenging free radicals, these compounds can help protect cells from oxidative damage. The derivative 5,7-Dihydroxychromone has been shown to inhibit increases in intracellular ROS induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in cell cultures. biocompare.com Furthermore, it actively bolsters the cell's own antioxidant defenses by increasing the levels of crucial protective enzymes such as heme oxygenase-1 (HO-1), NQO1, and GCLc in SH-SY5Y cells. biocompare.com This demonstrates a mechanism that not only neutralizes existing threats but also enhances the cellular machinery for managing oxidative stress.

Anti-inflammatory Properties and Immunomodulation

Chronic inflammation is a critical factor in the progression of many diseases. Derivatives of this compound have been found to possess significant anti-inflammatory properties, acting on key signaling pathways and mediators of the inflammatory response.

Pro-inflammatory cytokines are signaling molecules that drive the inflammatory process. A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cytokine production. For example, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one demonstrated a greater than 80% inhibition of Tumor Necrosis Factor-alpha (TNF-α) production at a concentration of 100 μg/ml. nih.govnih.gov

Similarly, in vitro research on 5,7-dimethoxyflavone (B190784), another derivative, shows it can inhibit the production of pro-inflammatory cytokines such as TNF-α and Interleukin-1 beta (IL-1β) in macrophages stimulated by lipopolysaccharide (LPS). caringsunshine.com Studies on the metabolites of 5-demethylnobiletin, a related polymethoxyflavone, also found that they could inhibit the gene expression of IL-1β in LPS-stimulated cells, with some metabolites showing greater efficacy than the parent compound. mdpi.com

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound Derivatives

| Compound/Derivative | Cytokine Inhibited | Finding | Source |

|---|---|---|---|

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | TNF-α | >80% inhibition at 100 µg/ml | nih.govnih.gov |

| 5,7-dimethoxyflavone | TNF-α, IL-1β | Inhibition in LPS-stimulated macrophages | caringsunshine.com |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of genes involved in the immune response, including many pro-inflammatory cytokines. The anti-inflammatory effects of this compound derivatives are strongly linked to their ability to suppress this pathway. nih.govcaringsunshine.com

The compound 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one was found to inhibit NF-κB activity by 23.1% at a concentration of 100 μg/ml. nih.govnih.gov It is proposed that the downregulation of pro-inflammatory cytokines by this compound occurs through this NF-κB inhibition. nih.gov Likewise, the effects of 5,7-dimethoxyflavone on cytokine production are believed to be mediated through the downregulation of the NF-κB and MAPK signaling pathways. caringsunshine.com By inhibiting NF-κB activation, these compounds can effectively turn down a master switch of the inflammatory process. mdpi.comfrontiersin.org

The NLRP3 inflammasome is a multi-protein complex within the cell that plays a critical role in the innate immune system by activating inflammatory caspases, leading to the maturation and release of IL-1β. nih.gov The activation of the NLRP3 inflammasome is a tightly regulated, two-step process, where the first step, or "priming," is often initiated by signals that activate the NF-κB pathway. frontiersin.org This NF-κB-dependent priming leads to the increased transcription of NLRP3 and pro-IL-1β. frontiersin.org

Given that derivatives of this compound have been shown to suppress the NF-κB signaling pathway, it is plausible that they may also modulate the NLRP3 inflammasome. By inhibiting NF-κB, these compounds could reduce the expression of NLRP3 components, thereby raising the threshold for inflammasome activation and subsequent IL-1β release. While direct evidence of this compound or its derivatives specifically targeting the NLRP3 inflammasome is still emerging, their established activity on the upstream NF-κB pathway suggests a potential mechanism for this immunomodulatory effect. frontiersin.orgmdpi.com

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase (COX-2)

Research into the anti-inflammatory properties of this compound and its derivatives has highlighted their potential to inhibit key enzymes involved in the inflammatory cascade, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

One study focused on 4'-bromo-5,6,7-trimethoxyflavone, a derivative that shares the core flavone (B191248) structure with methoxy (B1213986) groups at positions 5 and 7. This compound demonstrated potent inhibitory effects on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells. The IC50 values for the inhibition of NO and PGE2 production were found to be 14.22 ± 1.25 µM and 10.98 ± 6.25 µM, respectively. These inhibitory effects were attributed to the compound's ability to downregulate the expression of both iNOS and COX-2 at the protein and mRNA levels in a concentration-dependent manner nih.gov.

Furthermore, an in silico analysis of 5,7-dimethoxyflavone, a closely related compound, predicted a high binding affinity towards the COX-2 enzyme, suggesting its potential as a competitive inhibitor researchgate.net. This is significant as the development of selective COX-2 inhibitors is a key area of research for anti-inflammatory drugs due to the adverse gastrointestinal side effects associated with the inhibition of the COX-1 isoform nih.gov. Studies on other kuwanon derivatives have also demonstrated selective COX-2 inhibitory activity, with some exhibiting potency comparable to the known COX-2 inhibitor, celecoxib (B62257) nih.gov.

While direct experimental data on this compound is limited, the findings from these closely related derivatives suggest that the 5,7-dimethoxy substitution pattern on the chroman-4-one or flavone scaffold is a promising feature for the inhibition of iNOS and COX-2.

Table 1: Inhibitory Activity of 4'-bromo-5,6,7-trimethoxyflavone on NO and PGE2 Production in LPS-treated RAW 264.7 cells

| Parameter | IC50 Value (µM) |

| NO Production | 14.22 ± 1.25 |

| PGE2 Production | 10.98 ± 6.25 |

Anticancer and Antiproliferative Effects

The anticancer and antiproliferative properties of this compound and its derivatives have been investigated across various cancer cell lines, revealing their potential as therapeutic agents.

Studies on derivatives of this compound have demonstrated notable antiproliferative activity against a range of cancer cell lines.

Breast Cancer Cells: The antiproliferative effects of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), a related flavonoid, were confirmed in the human breast cancer cell line MCF-7 using an MTT cytotoxicity assay nih.gov. Another study on 4',7-dimethoxyflavanone also reported its effects on cell cycle arrest and apoptosis in MCF-7 cells.

Lung Cancer Cells: While direct studies on this compound are scarce, research on other natural compounds has highlighted the potential for targeting lung cancer cell proliferation. For instance, auranofin has been shown to diminish cell proliferation in various non-small cell lung cancer (NSCLC) cell lines mdpi.com.

Prostate Adenocarcinoma DU-145: Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), a compound with a similar core structure, has been shown to decrease the viability of the human prostate cancer cell line DU145 in a dose- and time-dependent manner nih.gov. Other studies have also demonstrated the antiproliferative activity of various compounds on DU145 cells scbt.comnih.gov.

AGS and WEHI-164 Cells: The cytotoxicity of a homoisoflavonoid, 3-(3',4'-dihydroxybenzyl)-8-hydroxy-5,7-dimethoxychroman-4-one, was evaluated on AGS (human gastric adenocarcinoma) and WEHI-164 (murine fibrosarcoma) cancerous cell lines, indicating the potential of this class of compounds against these types of cancers. Garlic extracts have also shown anticancer activity against WEHI-164 tumor cells nih.gov.

Table 2: Antiproliferative Activity of Acacetin on DU145 Prostate Cancer Cells

| Treatment | Effect |

| Acacetin | Dose- and time-dependent decrease in cell viability |

The anticancer effects of this compound and its derivatives are mediated through various cellular mechanisms, including the inhibition of key enzymes and the induction of programmed cell death.

Sirt2 Enzyme Inhibition: A study on substituted chroman-4-one derivatives identified them as novel inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases and cancer nih.gov. The most potent inhibitors were substituted at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups being favorable. These compounds showed high selectivity for SIRT2 over SIRT1 and SIRT3, making them a valuable starting point for the development of new SIRT2 inhibitors nih.gov. Inhibition of SIRT2 has been linked to anticancer effects in various cancer models nih.gov.

CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. While direct evidence for this compound is not available, the broader class of flavonoids has been investigated for CDK inhibitory activity. The inhibition of CDK4/6, for example, can lead to cell cycle arrest at the G1 phase mdpi.com.

Apoptosis Induction: A significant mechanism of anticancer activity for many flavonoids is the induction of apoptosis. 5,7-dimethoxyflavone has been shown to induce apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway korea.ac.kr. Similarly, 5,7-dihydroxyflavone has been found to enhance the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in human tumor cells nih.gov. In the context of prostate cancer, acacetin was found to suppress the viability of DU145 cells by inducing apoptosis mdpi.com. This induction of apoptosis is often associated with the modulation of apoptosis-related proteins such as the Bcl-2 family nih.govscienceopen.com.

Table 3: Mechanistic Insights into the Anticancer Effects of Related Compounds

| Compound/Derivative | Mechanism of Action | Cell Line |

| Substituted chroman-4-ones | Selective SIRT2 inhibition | - |

| 5,7-dimethoxyflavone | Apoptosis induction via ER stress | Endometriosis cells |

| Acacetin | Apoptosis induction | DU145 |

| 5-hydroxy-3',4',7-trimethoxyflavone | Apoptosis induction, modulation of Bcl-2 family proteins | MCF-7 |

Antimicrobial Activity

The potential of this compound and its derivatives extends to antimicrobial applications, with studies demonstrating both antibacterial and antifungal properties.

The antibacterial activity of derivatives of this compound has been evaluated against several pathogenic bacteria. In one study, 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one was tested against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. However, it was found that this derivative, along with 4'-methoxy-5,7-dimethoxyflavanone, was unable to inhibit some of the tested bacteria uitm.edu.my.

Conversely, a series of 5,7-dihydroxyflavanone (B1678386) derivatives, particularly halogenated ones, exhibited significant antimicrobial activity against Gram-positive bacteria and the Gram-negative bacterium Vibrio cholerae researchgate.net. This suggests that specific substitutions on the flavanone (B1672756) core are crucial for antibacterial efficacy.

Table 4: Antibacterial Screening of 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one

| Bacterial Strain | Activity |

| Staphylococcus aureus | Tested |

| Streptococcus pyogenes | Tested |

| Pseudomonas aeruginosa | Tested |

| Escherichia coli | Tested |

| Note: The study reported an inability to inhibit some of the tested bacteria. |

The antifungal potential of chromone (B188151) and flavanone derivatives has also been a subject of investigation. A study on a new chromone derivative, (E)-benzylidene-chroman-4-one, demonstrated fungicidal-like activity against Candida species, with minimum inhibitory concentration (MIC) values ranging from 264.52 µM to 4232.44 µM semanticscholar.org. The proposed mechanism of action involves targeting the plasma membrane of the fungal cells semanticscholar.org.

Furthermore, a new chromone derivative, (S)-5-hydroxy-2,6-dimethyl-4H-furo[3,4-g]benzopyran-4,8(6H)-dione, isolated from the endophytic fungus Aspergillus clavatus, showed significant inhibition of the plant pathogenic fungus Colletotrichum musae nih.gov. Another related compound, 4',7-dimethoxyisoflavone, exhibited antifungal activity against several plant pathogenic fungi, with Alternaria brassicae being the most sensitive researchgate.net. These findings underscore the potential of the chroman-4-one scaffold and its derivatives as a source for the development of new antifungal agents.

Table 5: Antifungal Activity of (E)-benzylidene-chroman-4-one against Candida spp.

| Parameter | Value Range |

| MIC | 264.52 µM - 4232.44 µM |

| MFC/MIC Ratio | Indicates fungicidal activity |

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is therefore considered a significant strategy in cancer therapy. nih.gov Certain flavonoids have demonstrated potent anti-angiogenic activities by interfering with signaling pathways crucial for endothelial cell proliferation, migration, and tube formation. nih.gov

Inhibition of Retinal and Choroidal Neovascularization

Pathological angiogenesis in the eye, such as retinal and choroidal neovascularization (CNV), is a primary cause of blindness across various age groups. nih.gov CNV is a hallmark of age-related macular degeneration (AMD), leading to severe vision loss. nih.gov Research into kinase inhibitors and other compounds has shown that pharmacological treatment can be a viable approach for managing both retinal and choroidal neovascularization. nih.govjohnshopkins.edu For instance, studies on homoisoflavanone, a compound related to the flavonoid family, have demonstrated its ability to significantly reduce CNV and associated leakage in animal models of laser-induced CNV. nih.gov This compound was found to inhibit the in vitro tube formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov Similarly, the flavone derivative tricin (B192558) has been shown to effectively inhibit the angiogenesis of the chorioallantoic membrane in chick embryos. nih.gov

Selective Antiproliferative Activity on Endothelial Cells

A key aspect of anti-angiogenic therapy is the selective targeting of endothelial cells to prevent the growth of new blood vessels that supply tumors and other pathological tissues. nih.gov Flavonoids like tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) have been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) at non-toxic doses. nih.gov Furthermore, this compound was found to inhibit VEGF-induced invasion and tube formation of HUVECs. nih.gov Another related compound, 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone, inhibited VEGF-induced angiogenesis by reducing tube formation and migration in HUVECs. scispace.com This activity is linked to the downregulation of key angiogenic molecules such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). nih.govscispace.com

Neuroprotective and Anti-neuroinflammatory Activities

Neuroinflammation, primarily mediated by microglial cells, plays a significant role in the pathogenesis of neurodegenerative diseases. nih.govmdpi.com Therefore, compounds that can mitigate neuroinflammatory processes are considered promising therapeutic agents. Methoxyflavones, including derivatives of this compound, have been investigated for their neuroprotective potential. nih.govresearchgate.net

Attenuation of LPS-induced Neuroinflammation in Microglial Cells

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce neuroinflammation in experimental models. nih.govnih.gov Studies on 5,7-dimethoxyflavone (DMF), a closely related flavone derivative, have demonstrated its neuroprotective effects in LPS-induced memory-impaired mice. nih.govresearchgate.net Prophylactic administration of DMF was found to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net

Similarly, 7-methoxyflavanone (B1630992), another derivative, has been shown to counteract the LPS-induced production of inflammatory factors in BV2 microglial cells. nih.gov This compound inhibited the expression of IL-6, TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov The anti-neuroinflammatory effects of these compounds are linked to their ability to suppress the overactivation of microglial cells. nih.gov

Table 1: Effect of 5,7-Dimethoxyflavone (DMF) and its Derivatives on LPS-Induced Inflammatory Mediators

| Compound | Model System | Inhibited Inflammatory Mediators | Reference |

|---|---|---|---|

| 5,7-Dimethoxyflavone (DMF) | LPS-induced mice | IL-1β, IL-6, TNF-α, Aβ | nih.govresearchgate.net |

| 7-Methoxyflavanone | LPS-induced BV2 microglial cells | IL-6, TNF-α, COX-2, iNOS, ICAM-1, MCP-1 | nih.gov |

Modulation of TLR4-MAPK-NLRP3-ASC-Caspase1-IL-1β Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the inflammatory response to LPS. nih.govfrontiersin.org LPS binding to TLR4 triggers a cascade involving myeloid differentiation primary response 88 (MyD88), leading to the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB). nih.govfrontiersin.org This "priming" step results in the transcription of pro-inflammatory genes, including NLRP3 and pro-IL-1β. researchgate.net

A second signal can then activate the NLRP3 inflammasome, a multi-protein complex consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. researchgate.netnih.gov Assembly of the inflammasome leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β into its mature, active form, IL-1β, for secretion. nih.govmdpi.com

Research on 7-methoxyflavanone has shown it can inhibit this pathway by reducing the expression of TLR4 and MyD88, as well as the phosphorylation of MAPKs like JNK and ERK1/2. nih.gov Curcumin, another natural compound, has also been shown to inhibit NLRP3 inflammasome activation by suppressing the TLR4/MyD88/NF-κB signaling pathway. frontiersin.org These findings suggest that chroman-4-one derivatives may exert their anti-neuroinflammatory effects by modulating this critical signaling cascade.

Enzyme Inhibition Profiles

Derivatives of chroman-4-one have been investigated for their ability to inhibit various enzymes, indicating their potential for therapeutic applications in a range of diseases.

Silibinin, a structurally related 3,5,7-trihydroxychroman-4-one, has been identified as a novel inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). mdpi.com The PI3K/Akt pathway is often abnormally activated in cancers like diffuse large B-cell lymphoma (DLBCL), and its inhibition is a key therapeutic strategy. mdpi.com Kinase assays confirmed that Silibinin inhibits the activity of PI3Kδ in a concentration-dependent manner. mdpi.com

Another derivative, 7,4'-dimethoxy-3-hydroxyflavone, has been identified as an antagonist of protease-activated receptor 4 (PAR4). nih.govresearchgate.net This compound was shown to inhibit PAR4-mediated human platelet aggregation and downstream signaling pathways. researchgate.net Furthermore, it demonstrated the ability to ameliorate hyperglycemia-associated endothelial dysfunction, partly through its PAR4 antagonism and antioxidant activity. nih.gov

The inhibition of cytochrome P450 (CYP450) enzymes, which are involved in drug metabolism, has also been noted for some related natural compounds. For instance, bergamottin (B190657) and 6',7'-dihydroxybergamottin, natural products found in grapefruit, directly inhibit the activity of CYP3A4. cngb.org

Table 2: Enzyme Inhibition Profiles of Chroman-4-one Derivatives

| Compound | Target Enzyme/Receptor | Therapeutic Potential | Reference |

|---|---|---|---|

| Silibinin (3,5,7-Trihydroxychroman-4-one) | Phosphoinositide 3-kinase delta (PI3Kδ) | Diffuse Large B-cell Lymphoma | mdpi.com |

| 7,4'-Dimethoxy-3-hydroxyflavone | Protease-activated receptor 4 (PAR4) | Diabetic vascular complications | nih.govresearchgate.net |

| Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) | Cytochrome P450 3A4 (CYP3A4) | Modulation of drug metabolism | nih.gov |

Sirtuin (Sirt2) Enzyme Inhibition

Derivatives built on the chroman-4-one and chromone scaffolds have been developed as selective inhibitors of the Sirtuin 2 (Sirt2) enzyme. gu.se Sirt2 is a deacetylating enzyme with substrates that include both histone and non-histone proteins like α-tubulin. gu.se Research into a series of functionalized 2-alkyl substituted chroman-4-one derivatives led to the identification of novel and selective Sirt2 inhibitors with half-maximal inhibitory concentrations (IC50) in the low micromolar range. gu.se

This work demonstrated that specific substitutions on the chroman-4-one core are crucial for potency. For example, two derivatives featuring 2-pyridylethyl substituents in the 2-position of the chroman-4-one structure showed a significant capacity to reduce the proliferation of breast and lung cancer cells. gu.se These findings underscore the potential of chroman-4-one-based Sirt2 inhibitors in further, more detailed studies of the enzyme's function in cancer. gu.se

Table 1: Sirt2 Inhibition by Chroman-4-one Derivatives

| Compound Class | Target | Potency |

|---|

Acetylcholinesterase Inhibition

The chroman-4-one structure has been utilized as a basis for designing potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. A novel series of chroman-4-one derivatives linked to an N-benzyl pyridinium (B92312) moiety was synthesized and evaluated for AChE inhibitory activity. Within this series, the compound (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide was identified as the most potent inhibitor, demonstrating an IC50 value of 0.048 µM.

In other research, amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While many compounds in this class showed activity, several derivatives proved to be particularly potent against BChE. nih.gov Specifically, compounds featuring a 4-fluorobenzyloxy group at the R1 position and a methoxy group at the R2 position showed enhanced inhibitory activity. nih.gov The most active analog against BChE, compound 4k , exhibited an IC50 value of 0.65 ± 0.13 µM and demonstrated a competitive-type inhibition mechanism. nih.gov

Table 2: Cholinesterase Inhibition by Chroman-4-one Derivatives

| Derivative Class | Compound | Target Enzyme | IC50 Value |

|---|---|---|---|

| N-Benzyl Pyridinium linked | (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide | Acetylcholinesterase (AChE) | 0.048 µM |

Aldose Reductase Inhibition

Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.comnih.gov Under hyperglycemic conditions, this pathway's activation is linked to long-term diabetic complications. Consequently, aldose reductase inhibitors (ARIs) are a significant area of therapeutic research. mdpi.comnih.gov The chroman-4-one scaffold, referred to more broadly as benzopyran-4-one, is recognized as a structural class for phenolic derivatives that act as aldose reductase inhibitors. nih.gov Research has focused on the synthesis of 7-substituted 4-chromanones to develop potent inhibitors of this enzyme, confirming the therapeutic potential of this compound class for managing diabetic complications. acs.org

Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer development and progression. nih.gov As such, Hsp90 has become a key target for cancer therapy. Research has identified that certain flavonoids with a 4-chromanone (B43037) structure can act as Hsp90 inhibitors. nih.gov One notable example is Silybin (silibinin), a natural flavonoid, which has been identified as an inhibitor of Hsp90. nih.gov This indicates that the chroman-4-one core structure is a viable backbone for the development of agents that target the Hsp90 chaperone machinery.

Mek 1/2 Kinase Inhibition

Mitogen-activated protein kinase (MAPK) pathways, particularly the Ras/Raf/MEK/ERK cascade, are frequently dysregulated in various cancers, making them attractive targets for drug development. bohrium.comnih.gov While the closely related chromone scaffold has been used as a starting point for designing allosteric inhibitors of MEK1/2, the scientific literature reviewed did not provide specific evidence of this compound or its direct derivatives acting as Mek 1/2 kinase inhibitors. bohrium.com

Other Noteworthy Biological Activities

Lipid-Lowering Effects in Hepatocytes

A derivative, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has demonstrated significant potential in addressing lipid accumulation in liver cells. In a study using oleic acid-treated Huh7 cells as a model for nonalcoholic fatty liver disease (NAFLD), this compound was found to inhibit lipid droplet formation with an IC50 value of 32.2 ± 2.1 μM. nih.gov The mechanism of action involves reducing the accumulation of lipid droplets by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which helps facilitate the catabolism of fat. nih.gov

Anti-inflammatory Activity

Derivatives of this compound have shown notable anti-inflammatory properties. One such flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, isolated from the mangrove species Bruguiera gymnorrhiza, displayed potent activity. gu.se At a concentration of 100 µg/ml, this compound inhibited cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activities, as well as tumor necrosis factor-alpha (TNF-α) production, by over 80%. gu.se The compound also exhibited a 23.1% inhibition of nuclear factor kappa B (NF-κB) activity at the same concentration. gu.se

Table 3: Other Biological Activities of Chroman-4-one Derivatives

| Compound | Activity | Target/Model | Potency / Effect |

|---|---|---|---|

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Lipid-lowering | Lipid accumulation in Huh7 cells | IC50 = 32.2 ± 2.1 μM nih.gov |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | Anti-inflammatory | COX-2, 5-LOX, TNF-α production | >80% inhibition at 100 µg/ml gu.se |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Features Influencing Biological Activity

The chroman-4-one scaffold is a foundational element in a wide array of bioactive molecules. mdpi.com Research into its derivatives has highlighted several key structural features that are essential for biological activity. The presence of the carbonyl group within the chroman-4-one ring system is considered an essential feature for potent inhibitory activity. acs.org Studies have demonstrated that conformational changes in the ring system, which alter the orientation of the oxygen atom, can lead to a significant loss of activity. acs.org This indicates a very close relationship between the molecular structure of the compounds and their biological function, where slight alterations in any of the four positions of the chroman-4-one ring can markedly affect activity. acs.org Furthermore, the presence of substituents in the aromatic system is necessary to achieve significant inhibition, as demonstrated by the complete loss of inhibitory activity in unsubstituted 2-pentylchroman-4-one. acs.org

Impact of Substituent Patterns on Chroman-4-one and Flavonoid Scaffolds

The type and position of substituents on the chroman-4-one and related flavonoid scaffolds play a critical role in defining the biological activity of the resulting compounds.

Substitutions at various positions on the chroman-4-one ring have been shown to dramatically alter biological activity, particularly as inhibitors of enzymes like Sirtuin 2 (SIRT2). acs.orgacs.org

2-Position : The nature of the substituent at the 2-position significantly impacts inhibitory effects. The length and branching of alkyl chains, as well as the introduction of aromatic groups, have been explored. acs.org For SIRT2 inhibition, a pentyl group was found to be more optimal than both shorter (n-propyl) and longer (n-heptyl) alkyl chains. acs.org Introducing hydrophilic groups at this position can also improve properties and provide insights into space limitations of the target's binding site. acs.org

3-Position : While much of the focus has been on other positions, modifications at the 3-position in the related chromone (B188151) scaffold (which has a C2-C3 double bond) have been investigated. For example, substituting a benzoyl group at this position can increase the number of conjugation bonds, which may improve radical stabilization in antioxidant compounds. nih.gov

6-Position : The substituent at the 6-position is crucial for activity. An electron-withdrawing group, such as a chloro or bromo substituent, has been shown to be important for potent SIRT2 inhibition. acs.org In contrast, the absence of a substituent at the 6-position leads to a significant drop in potency, suggesting this position is more critical for activity than the 8-position. acs.org Generally, electron-rich chroman-4-ones tend to be less potent inhibitors than their electron-poor counterparts. acs.org

8-Position : While considered less critical than the 6-position for SIRT2 inhibition, substitutions at the 8-position still influence activity. For example, an 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor. mdpi.com

The following table summarizes the influence of substituents at various positions on the chroman-4-one scaffold based on research findings.

| Position | Type of Substituent | Effect on Biological Activity (Primarily SIRT2 Inhibition) |

| 2 | Alkyl Chain Length | Optimal length is crucial; a pentyl group was more effective than propyl or heptyl. acs.org |

| 2 | Hydrophilic Groups | Can improve properties and provide information on binding site space limitations. acs.org |

| 6 | Electron-withdrawing groups (e.g., Cl, Br) | Important for potent activity; more critical than substituents at the 8-position. acs.org |

| 6 | No Substituent | Leads to a significant decrease in potency. acs.org |

| 7 | Fluorination | Resulted in only weak inhibitory activity in one study. acs.org |

| Aromatic Ring | No Substituents | Complete loss of inhibitory activity, indicating their necessity. acs.org |

For homoisoflavonoids, a subclass of flavonoids derived from chroman-4-ones, modifications to the B-ring are particularly significant. Research on the antimicrobial properties of homoisoflavonoids has shown that the presence of methoxy (B1213986) substituents at the meta position of the B-ring enhances bioactivity. mdpi.com This highlights how substitutions on the appended phenyl ring can modulate the biological effects of the core structure.

Specific SAR Examples for 5,7-Dimethoxychroman-4-one Derivatives

The spiro[chromane-2,4'-piperidin]-4-one scaffold is a valued pharmacophore incorporated into a wide variety of pharmaceuticals and biochemical reagents. researchgate.net Derivatives of this structure have been synthesized and evaluated for various biological activities, including the inhibition of acetyl-CoA carboxylase (ACC) and histone deacetylase (HDAC). researchgate.netnih.gov

In the development of ACC inhibitors, various spiro[chroman-2,4'-piperidin]-4-one derivatives were designed, with several showing inhibitory activity in the low nanomolar range. nih.gov For HDAC inhibitors, a series of derivatives bearing different N-aryl and N-alkylaryl substituents on the piperidine (B6355638) ring were prepared. researchgate.net Based on their ability to inhibit nuclear HDACs and their in vitro antiproliferative activities, 4-fluorobenzyl and 2-phenylethyl spirocycles were identified as promising candidates for further characterization. researchgate.net These selections demonstrated superior in vivo antitumor activity, which correlated with improved pharmacokinetic profiles, including lower clearance rates and increased half-lives compared to the lead compound. researchgate.net

Homoisoflavonoids are a unique subclass of flavonoids characterized by an extra carbon atom in their skeleton. mdpi.com The incorporation of amino acid moieties, such as phenylalanine, into various scaffolds is a strategy used in medicinal chemistry to enhance biological activity and selectivity. In the context of eEF2K (Eukaryotic Elongation Factor-2 Kinase) inhibitors, a structure-activity relationship analysis led to the synthesis of a series of β-phenylalanine derivatives, with some showing promising activity. nih.gov While direct studies on phenylalanyl-incorporated homoisoflavonoids derived from this compound are specific, the principles of SAR suggest that adding such a moiety could significantly influence target binding and selectivity. The incorporation of meta-substituted phenylalanine derivatives, for example, can introduce diverse functional groups (halide, trifluoromethyl, ketone, etc.) that can be used to probe and modify protein function without significantly disrupting protein folding.

Structure-Activity Relationships for Hsp90 Inhibition

A detailed structure-activity relationship (SAR) analysis for this compound as a scaffold for Heat Shock Protein 90 (Hsp90) inhibition is not extensively documented in publicly available scientific literature. Research on chroman-4-one derivatives has explored their potential in various therapeutic areas, but specific studies focusing on the systematic modification of the this compound core to understand its interaction with Hsp90 are not readily found.

Generally, the SAR of Hsp90 inhibitors is complex, with activity being highly dependent on the specific interactions within the ATP-binding pocket of the protein. For many classes of Hsp90 inhibitors, key pharmacophoric features include a central scaffold that correctly orients functional groups to interact with specific amino acid residues, hydrogen bond donors and acceptors, and hydrophobic moieties that can occupy lipophilic pockets.

While direct SAR data for this compound derivatives as Hsp90 inhibitors is unavailable, related research on other chromone and chromanone-based compounds targeting different biological pathways can offer general insights. For instance, studies on chromone derivatives as inhibitors of superoxide (B77818) anion generation have highlighted the importance of the substitution pattern on the chromone ring system for biological activity. In one such study, a related compound, 2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one, was identified as having moderate inhibitory effects, suggesting that the methoxy groups at the 5 and 7 positions contribute to its activity in that specific context. However, this does not directly translate to Hsp90 inhibition.

Without specific research that synthesizes and tests a series of this compound analogs for Hsp90 inhibitory activity, a detailed discussion of the structure-activity relationships remains speculative. Further investigation is required to elucidate which structural modifications of the this compound scaffold would be critical for potent and selective Hsp90 inhibition. Such studies would typically involve the synthesis of derivatives with variations at positions such as C2, C3, and the remaining aromatic protons, followed by in vitro assays to determine their Hsp90 inhibitory potency.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. These studies are crucial for understanding the potential biological targets of a compound and the nature of its interactions. Research in this area has primarily focused on 5,7-dimethoxyflavone (B190784), a close structural analogue.

In silico studies have been conducted to predict the binding affinity of 5,7-dimethoxyflavone against various protein targets. Binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond. researchgate.net

One study investigating potential anti-breast cancer agents found that 5,7-dimethoxyflavone binds to the cyclooxygenase 2 (COX-2) enzyme with a binding affinity of -8.2 kcal/mol. scielo.br This value is comparable to that of a known COX-2 inhibitor, meclofenamic acid (-8.6 kcal/mol), suggesting a strong interaction. scielo.br Another investigation into the neuroprotective properties of methoxyflavones predicted strong binding interactions for 5,7-dimethoxyflavone with GABA-A receptor subunits GABRA1 and GABRG2, showing a binding energy of -9.40 kcal/mol. nih.gov The same study also docked 5,7-dimethoxyflavone against Insulin-like growth factor 1 receptor (IGF1R), which resulted in a binding energy of -7.90 kcal/mol. nih.gov

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 5,7-dimethoxyflavone | COX-2 | -8.2 scielo.br |

| 5,7-dimethoxyflavone | GABRA1 / GABRG2 | -9.40 nih.gov |

| 5,7-dimethoxyflavone | IGF1R | -7.90 nih.gov |

Beyond predicting binding strength, molecular docking identifies the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions are key to the stability of the ligand-receptor complex.

For the interaction between 5,7-dimethoxyflavone and COX-2, the docking analysis revealed one hydrogen bond and five hydrophobic interactions. scielo.br The key amino acid residues involved in the binding were identified as Ser530A and Tyr385A. scielo.br In its interaction with the GABA-A receptor subunits GABRA1 and GABRG2, 5,7-dimethoxyflavone was shown to form strong bonds with His102 and Tyr160. nih.gov The binding to IGF1R was characterized by three π-alkyl interactions, where the A and C rings of the flavone (B191248) structure interact with residues Met1142, Ala1031, and Val1013. nih.gov

| Compound | Target Protein | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| 5,7-dimethoxyflavone | COX-2 | Ser530A, Tyr385A | Hydrogen Bond, Hydrophobic |

| 5,7-dimethoxyflavone | GABRA1 / GABRG2 | His102, Tyr160 | Not specified |

| 5,7-dimethoxyflavone | IGF1R | Met1142, Ala1031, Val1013 | π-alkyl |

Quantum Chemical Calculations and DFT Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can provide insights into molecular stability, reactivity, and spectroscopic properties. ceon.rs

Detailed studies employing DFT to rationalize the stereochemical outcomes specifically for 5,7-Dimethoxychroman-4-one are not extensively available in the surveyed literature. Such analyses would typically involve calculating the energies of different stereoisomers or transition states to predict which forms are more stable or more likely to be produced in a reaction.

In Silico Screening and Predictive Modeling for Biological Effects

In silico screening involves using computational methods to search large databases of compounds for potential biological activity. This approach allows for the rapid identification of promising candidates for further study and can predict potential therapeutic effects.

Chronic inflammation is linked to numerous diseases and is mediated by pro-inflammatory cytokines, whose actions are in turn mediated by receptors such as the Interleukin-1 receptor (IL-1R) and Tumor Necrosis Factor receptor (TNF-R). utm.my Computational studies have explored the potential for chromanone derivatives to act as inhibitors of these key receptors.

A theoretical investigation focused on 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one , a flavonoid with a similar core structure, as a potential inhibitor of IL-1R and TNF-R. utm.my The in silico analysis, including molecular docking, pointed to good binding affinities and identified critical interactions with amino acid residues within the receptor binding sites. utm.my These computational findings strongly suggest that the compound has the potential to inhibit IL-1R and TNF-R with high efficiency, thereby modulating inflammation-related pathways. utm.my While this study was not on this compound itself, it highlights the potential of the underlying chemical scaffold in the design of inflammation inhibitors.

Theoretical Analysis of Molecular Geometry and Electronic Properties

Computational quantum chemistry provides powerful tools for investigating the structural and electronic characteristics of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) are frequently employed to predict molecular geometry, vibrational frequencies, and electronic properties, offering insights that complement experimental data. researchgate.netnih.gov These theoretical studies are crucial for understanding charge distribution, chemical reactivity, and potential intermolecular interactions.

Molecular Geometry Optimization

The first step in a theoretical analysis is the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). For flavonoids and related compounds, this involves calculating key bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for this compound is not widely published, DFT calculations can predict these parameters with high accuracy.

Interactive Table 1: Predicted Geometrical Parameters for a Chromanone Structure. The following table illustrates typical bond lengths that would be determined via DFT calculations for the core structure. Values are representative and based on general chemical principles.

| Parameter (Bond) | Predicted Bond Length (Å) |

| C2-C3 | 1.54 |

| C3-C4 | 1.51 |

| C4=O | 1.23 |

| C4a-C4 | 1.48 |

| O1-C2 | 1.45 |

| O1-C8a | 1.38 |

Electronic Properties Analysis

The electronic properties of a molecule are fundamental to its reactivity and biological activity. Key parameters derived from computational analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. In flavonoids, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the chromanone core.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen atom of the carbonyl group (C4=O) is expected to be a region of high negative potential (red/yellow), making it a likely site for electrophilic attack or hydrogen bonding. The aromatic protons and regions near the methoxy (B1213986) groups would show positive potential (blue). nih.gov

Interactive Table 2: Calculated Electronic Properties. This table presents a hypothetical but representative set of electronic properties for this compound based on standard DFT calculation outputs.

| Property | Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -1.8 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 | Debye | Molecular polarity |

Theoretical analyses, through methods like DFT, provide a detailed picture of the molecular and electronic structure of this compound. The optimized geometry reveals the spatial arrangement of its atoms, while the analysis of frontier orbitals and electrostatic potential highlights the key features governing its chemical behavior.

Future Research Directions and Therapeutic Implications

Advanced Pharmacological Studies for Efficacy and Safety Profiling

The chroman-4-one skeleton is associated with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic properties. ur.edu.plnih.gov A crucial future step is to conduct comprehensive screening of 5,7-Dimethoxychroman-4-one to determine its efficacy across these therapeutic areas. Building on findings from structurally related compounds, several specific avenues appear particularly promising.

For instance, derivatives of chroman-4-one have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a deacetylating enzyme implicated in neurodegenerative diseases and cancer. mdpi.comnih.gov Certain potent inhibitors have demonstrated antiproliferative effects in breast and lung cancer cell lines. nih.gov Therefore, future investigations should assess the SIRT2 inhibitory activity of this compound and its potential as an anticancer agent.

Furthermore, a related analog, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has been shown to have lipid-lowering effects in hepatocytes, suggesting a potential role in managing nonalcoholic fatty liver disease (NAFLD) or nonalcoholic steatohepatitis (NASH). springermedicine.comresearchgate.net This precedent strongly supports the evaluation of this compound in metabolic disease models. Another analog, 5,7-dimethoxychroman-3-yl 4-methoxybenzoate, was found to have a unique modulatory effect on mutant cardiac muscle thin filaments, indicating that the cardiovascular system is another area where this scaffold may have therapeutic utility. nih.gov

Initial safety profiling will be paramount. These advanced pharmacological studies must be complemented by in vitro cytotoxicity assays against a panel of non-cancerous cell lines to establish a preliminary therapeutic window.

Rational Design and Synthesis of Novel Analogs with Enhanced Bioactivity

The chroman-4-one framework serves as an excellent starting point for the rational design and synthesis of new chemical entities with improved potency and selectivity. ur.edu.pluni.lu Structure-activity relationship (SAR) studies on other chroman-4-ones have provided a clear roadmap for designing future analogs of this compound.

Research into SIRT2 inhibitors revealed that specific substitutions on the chroman-4-one ring are critical for bioactivity. nih.gov Notably, an alkyl chain of three to five carbons at the C2-position, combined with larger, electron-withdrawing groups at the C6- and C8-positions, was found to be crucial for high potency. nih.gov This knowledge can be directly applied to modify the 5,7-dimethoxy backbone to create novel derivatives with potentially enhanced SIRT2 inhibition.

Synthetic modifications at various positions of the chroman-4-one ring (C2, C3, C6, and C8) have been shown to significantly influence biological outcomes. mdpi.com For example, the synthesis of homoisoflavonoids from chroman-4-one precursors has led to derivatives with superior antifungal activity compared to the parent compound. nih.gov This suggests that converting this compound into its corresponding homoisoflavonoid could unlock new antimicrobial applications.

Moreover, the development of chromen-4-one derivatives as ligands for the G protein-coupled receptor GPR55 demonstrates the scaffold's versatility. Through targeted chemical modifications, researchers were able to create a series of compounds with a tunable efficacy profile, ranging from full agonists to antagonists. thsci.com A similar strategic approach could be used to generate a library of this compound analogs to target other specific receptors or enzymes.

| Compound Class/Derivative | Key Structural Features for Bioactivity | Resulting Activity/Potential |

| SIRT2 Inhibitors | Alkyl chain (3-5 carbons) at C2; Electron-withdrawing groups at C6/C8. nih.gov | Potent and selective SIRT2 inhibition. nih.gov |

| Antifungal Agents | Conversion to homoisoflavonoid structure. nih.gov | Enhanced antifungal activity. nih.gov |

| GPR55 Ligands | Varied benzamido residues at C8; Halogen substitution at C6. thsci.com | Tunable efficacy from agonist to antagonist. thsci.com |

A significant hurdle in the development of early chroman-4-one-based compounds was their high lipophilicity, which can limit bioavailability and in vivo utility. nih.gov Therefore, a primary focus of future research must be the optimization of the pharmacokinetic profile—specifically the Absorption, Distribution, Metabolism, and Excretion (ADME) properties—of this compound analogs.

Strategies to improve these properties include the introduction of various heterofunctional groups, such as terminal hydroxyls, carboxylic acids, or amides, to increase hydrophilicity. nih.gov The use of in silico computational tools to predict ADME properties is a cost-effective and efficient first step in the design process, allowing researchers to prioritize analogs with favorable predicted pharmacokinetics before committing to chemical synthesis. nih.govresearchgate.net Promising candidates would then progress to in vitro ADME testing, including metabolic stability assays using liver microsomes, plasma protein binding studies, and cell permeability assays, before advancing to full pharmacokinetic profiling in animal models.

Elucidation of Comprehensive Mechanisms of Action at the Molecular Level

A deep understanding of the molecular targets and cellular pathways modulated by this compound is essential for its development as a therapeutic agent. Research on related analogs has uncovered a variety of mechanisms that provide a foundation for future molecular investigations.

Known molecular targets for the chroman-4-one scaffold include enzymes such as SIRT2, Monoamine Oxidase B (MAO-B), and fungal-specific enzymes like cysteine synthase. nih.govnih.govnih.gov Future studies should directly test the inhibitory potential of this compound against these and other enzyme families.

Beyond direct enzyme inhibition, chroman-4-one derivatives can modulate key signaling pathways. For instance, one neuroprotective analog was found to deactivate the transcription factor NF-κB by interfering with TLR4-mediated signaling cascades. uni.lu In the context of metabolic disease, a chromen-4-one derivative was shown to reduce lipid accumulation by up-regulating the transcriptional coactivator PGC1α. springermedicine.com The discovery of a "reverse-recoupling" effect on cardiac troponin I by a 5,7-dimethoxychroman derivative underscores the potential for this scaffold to act through novel and potentially unexpected mechanisms. nih.gov

Future mechanistic studies should utilize a combination of molecular docking, target identification techniques (e.g., thermal shift assays, affinity chromatography), and systems biology approaches like transcriptomics and proteomics to build a comprehensive picture of how this compound and its analogs exert their biological effects at the molecular level.

Clinical Translation Potential and Preclinical Development

The designation of the chroman-4-one scaffold as a "privileged structure" highlights its significant potential for clinical translation. nih.gov The diverse bioactivities associated with this class of compounds suggest potential applications in multiple major disease areas, including oncology, neurodegenerative disorders (e.g., Alzheimer's and Parkinson's disease), metabolic diseases like NAFLD, and infectious diseases. ur.edu.plspringermedicine.comnih.gov

The path to clinical translation requires a structured preclinical development program. This begins with lead optimization, where medicinal chemistry efforts are applied to enhance the potency, selectivity, and pharmacokinetic properties of initial hits, as outlined previously. The most promising optimized compounds must then undergo rigorous efficacy testing in validated animal models of the target disease. Concurrently, comprehensive preclinical safety and toxicology studies are required to establish a compound's safety profile before it can be considered for human clinical trials. The development of chromanone-based multi-target-directed ligands for complex conditions like Alzheimer's disease serves as a powerful example of the scaffold's potential to yield innovative clinical candidates. nih.govnih.gov

Exploration of Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, used to increase therapeutic efficacy, reduce toxicity, and overcome drug resistance. Flavonoids and their derivatives, including the chroman-4-one family, have shown potential as adjuvants that can act synergistically with existing drugs. mdpi.comnih.gov

In oncology, studies have demonstrated that combining certain flavonoids with standard chemotherapeutic agents, such as paclitaxel, can lead to enhanced anticancer effects. nih.govspringermedicine.com Future research should explore whether this compound or its analogs can sensitize cancer cells to conventional therapies, potentially allowing for lower, less toxic doses of chemotherapy.

Similarly, in the field of infectious diseases, there is a pressing need for new agents that can combat multidrug-resistant microbes. nih.gov Investigating the ability of this compound derivatives to enhance the efficacy of existing antibiotics or antifungals could provide a novel strategy to address antimicrobial resistance. Given the multi-target nature of chromone (B188151) scaffolds in the context of neurodegenerative diseases, combining them with current symptomatic treatments could also offer a synergistic approach to tackling these complex disorders. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。